2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted at the 2-position with a 3-chlorophenylpiperazine moiety and at the 4-amino position with a phenyl group.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7/c23-16-5-4-8-18(15-16)29-11-13-30(14-12-29)22-27-20-19(24-9-10-25-20)21(28-22)26-17-6-2-1-3-7-17/h1-10,15H,11-14H2,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECYDSUBFYXZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Coupling with Pteridine Core: The piperazine intermediate is then coupled with a pteridine derivative, such as 4-chloropteridine, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the pteridine core or the phenyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pteridine or phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Serotonin Receptor Modulation
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine exhibits affinity for various serotonin receptors, particularly:
| Receptor | Affinity (Ki) | Source |
|---|---|---|
| 5-Hydroxytryptamine receptor 1A | 83.2 nM | Mayo Clinic |
| 5-Hydroxytryptamine receptor 2C | 160 nM | University of Turku |
| Alpha-2A adrenergic receptor | 106 nM | Emory University |
These interactions suggest its potential use in treating mood disorders and anxiety by modulating serotonin levels in the brain .
Dopaminergic Activity
The compound also shows activity at dopamine receptors, which are crucial in managing conditions such as schizophrenia and Parkinson's disease. The affinities for dopamine receptors indicate that it could be explored as a treatment option for these neurological disorders.
Antidepressant Properties
Given its structural similarity to known antidepressants, this compound may have potential as an antidepressant. Its ability to inhibit serotonin reuptake suggests it could enhance serotonergic transmission, similar to tricyclic antidepressants and SSRIs .
Mechanistic Studies
Research has demonstrated that the compound can effectively displace radiolabeled ligands from serotonin receptors, indicating its role as a competitive antagonist or agonist depending on the receptor type involved. This property is critical for understanding its therapeutic mechanisms and potential side effects.
Case Studies
Several studies have highlighted the compound's efficacy in preclinical models:
- Study on Anxiety Models : In rodent models of anxiety, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress, which is particularly relevant for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The pteridine core may also interact with various enzymes, influencing cellular pathways and biological processes.
Comparison with Similar Compounds
Structural Analogues with Varied Core Scaffolds
Quinoline-Based Analogs
- ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) Core: Quinolone (antibiotic scaffold). Substituents: 3-Chlorophenylpiperazine linked via acetyl-piperazine. Synthesis: 38% yield via method A; crystallized from acetonitrile . Activity: Antibacterial (quinolone class), with structural modifications influencing bacterial gyrase inhibition .
Pteridine-Based Analogs
- N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
- Core : Pteridine (similar to the target compound).
- Substituents : 4-Phenylpiperazine at position 2; 2,4-dimethylphenyl at position 3.
- Key Differences : Absence of 3-chlorophenyl on piperazine; methyl groups on the phenylamine.
- Implications : Reduced electron-withdrawing effects compared to 3-chlorophenyl may alter receptor binding or solubility .
Benzopyran-Based Analogs
- 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide Core: Benzopyran (non-pteridine heterocycle). Substituents: 3-Chlorophenylpiperazine linked via acetamide. Activity: Unreported, but benzopyrans are associated with anti-inflammatory and CNS effects .
Substituent Modifications on Piperazine
3-Chlorophenyl vs. Other Aryl Groups
- ND-8 (4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide): Substituent: 3-Chlorophenylpiperazine. NMR Data: Distinct $ ^1H $ and $ ^13C $ shifts due to electron-withdrawing Cl (e.g., aromatic protons at δ 7.2–7.4 ppm) .
- D7 (N-Hydroxy-4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide): Substituent: 4-Trifluoromethylphenylpiperazine. Impact: CF$_3$ groups enhance lipophilicity but may reduce metabolic stability compared to Cl .
Phenyl vs. Substituted Phenyl on Amine
- Target Compound : N-Phenyl at position 4.
- N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine: Substituent: 2,4-Dimethylphenyl.
Biological Activity
Overview
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a complex organic compound notable for its interactions with various biological targets, particularly in the realm of pharmacology. This compound primarily acts as a ligand for the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor , which are critical in numerous physiological processes.
The biological activity of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is largely mediated through its binding to the aforementioned receptors:
- 5-HT2A Receptor : Upon binding, the compound induces conformational changes that activate downstream signaling pathways involved in mood regulation, appetite, and sleep.
- Alpha-1A Adrenergic Receptor : The interaction influences adrenergic signaling, which plays a role in smooth muscle contraction and neurotransmitter release, impacting cardiovascular functions.
Research Findings
Recent studies have evaluated the compound's biological potentials through various assays:
- Antimicrobial Activity : In vitro studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine were tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin and fluconazole .
- Anticancer Activity : The compound has also been assessed for its anticancer properties using the MTT assay. Some derivatives showed promising results, although they were generally less effective than established chemotherapeutic agents such as 5-fluorouracil .
- Molecular Docking Studies : Molecular docking simulations indicate that the compound exhibits a strong binding affinity for its target receptors, suggesting potential therapeutic applications in treating disorders related to serotonin and adrenergic signaling .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- A study synthesized piperazine derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possessed moderate to significant antimicrobial activity, highlighting the potential of piperazine-containing compounds in drug development .
Comparative Analysis
The following table summarizes the biological activities of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine compared to similar compounds:
| Compound Name | Target Receptors | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine | 5-HT2A, Alpha-1A | Moderate | Moderate |
| 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenyldihydropyrimidinone | 5-HT2A | Significant | Low |
| 2-[4-(3-bromophenyl)piperazin-1-yl]-N-phenyldihydropyrimidinone | Alpha-1A | Low | Significant |
Q & A
Q. What are the standard synthetic protocols for synthesizing 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the pteridine core followed by piperazine coupling. Key steps include:
- Nucleophilic substitution at the pteridin-4-amine position using 3-chlorophenylpiperazine under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Final characterization using LC-MS and H NMR to confirm molecular weight and regioselectivity .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR (in DMSO- or CDCl) to confirm substituent positions and piperazine ring conformation .
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion verification (e.g., m/z 452 [M + H] observed in related piperazine-pteridine derivatives) .
- HPLC-PDA: Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers resolve stereochemical inconsistencies in piperazine-containing analogs during synthesis?
Methodological Answer:
- Chiral HPLC or SFC: Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) to resolve racemic mixtures .
- X-ray Crystallography: Confirm absolute configuration of intermediates, as demonstrated in piperidine-pyrrolo[2,3-d]pyrimidine analogs .
- Dynamic NMR: Monitor axial/equatorial ring-flipping in piperazine derivatives to assess conformational stability under varying temperatures .
Q. How should contradictory reports on biological activity (e.g., antimicrobial vs. inactive) be addressed?
Methodological Answer:
- Dose-Response Validation: Re-test activity across multiple cell lines (e.g., Gram-positive/negative bacteria, cancer cells) with standardized protocols (MIC assays, IC curves) .
- Metabolite Screening: Use LC-MS/MS to rule out prodrug activation or degradation artifacts .
- Target Engagement Assays: Employ biophysical methods (SPR, ITC) to confirm direct binding to purported targets like kinase domains or GPCRs .
Q. What strategies optimize structure-activity relationships (SAR) for receptor affinity?
Methodological Answer:
- Substituent Scanning: Systematically modify the 3-chlorophenyl group (e.g., replace Cl with F, CF) and measure affinity via radioligand binding assays .
- Molecular Dynamics (MD) Simulations: Model piperazine-pteridine interactions with dopamine D2/D3 receptors to prioritize synthetic targets .
- Free-Wilson Analysis: Quantify contributions of individual substituents to biological activity using regression models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
